(4-Phenyl-1,3-thiazol-2-yl)methanol
Overview
Description
(4-Phenyl-1,3-thiazol-2-yl)methanol is an organic compound with the molecular formula C10H9NOS and a molecular weight of 191.25 g/mol . It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted with a phenyl group and a hydroxymethyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Mechanism of Action
Pharmacokinetics
- Information on absorption is not available for this compound. Volume of distribution and protein binding data are also lacking . Further studies are needed to understand its metabolic fate. Data on excretion pathways are currently unavailable.
Result of Action
Biochemical Analysis
Biochemical Properties
(4-Phenyl-1,3-thiazol-2-yl)methanol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in drug metabolism. The compound can also bind to proteins like albumin, affecting its distribution and bioavailability. These interactions are primarily driven by the compound’s thiazole ring, which allows for both electrophilic and nucleophilic substitutions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the NF-κB signaling pathway, leading to reduced inflammation. Additionally, it can alter gene expression by binding to DNA or interacting with transcription factors, thereby affecting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation. For example, the compound inhibits the activity of certain kinases, which are crucial for cell signaling. It also affects gene expression by interacting with transcription factors and altering chromatin structure. These molecular interactions are essential for the compound’s biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions but can degrade under extreme pH or temperature. Long-term exposure to the compound can lead to changes in cellular function, such as altered cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage of the compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like cytochrome P450, which catalyzes its oxidation and reduction. The compound also affects metabolic flux by altering the levels of metabolites involved in energy production and detoxification. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters. It also binds to proteins like albumin, affecting its localization and accumulation in tissues. These factors are crucial for determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular respiration. These localization patterns are critical for understanding the compound’s mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Phenyl-1,3-thiazol-2-yl)methanol involves the reaction of benzoic acid (4-phenylthiazol-2-yl)methyl benzoate with potassium hydroxide in ethanol. The reaction mixture is initially cooled with ice and then allowed to warm to room temperature while stirring for one hour . The reaction is then concentrated under reduced pressure and diluted with water to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products include (4-Phenyl-1,3-thiazol-2-yl)carboxylic acid and (4-Phenyl-1,3-thiazol-2-yl)aldehyde.
Reduction: The major product is the corresponding thiazolidine derivative.
Substitution: Products include brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(4-Phenyl-1,3-thiazol-2-yl)methanol is used in various scientific research applications, including:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol: This compound has a similar structure but with a methyl group instead of a hydroxymethyl group.
Thiazole derivatives: Various thiazole derivatives exhibit similar biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
(4-Phenyl-1,3-thiazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUWZKSJURGPRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351384 | |
Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65384-99-8 | |
Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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